molecular formula C₁₈H₃₄O₃ B1662733 Methyl palmoxirate CAS No. 69207-52-9

Methyl palmoxirate

Cat. No. B1662733
CAS RN: 69207-52-9
M. Wt: 298.5 g/mol
InChI Key: RSSDZUNGAWCFPT-UHFFFAOYSA-N
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Description

Methyl palmoxirate is a compound with the molecular formula C18H34O3 . It has been studied as an oral hypoglycemic agent and is known to be a selective and irreversible inhibitor of the mitochondrial enzyme carnitine palmitoyltransferase . This enzyme plays a crucial role in the oxidation of long-chain fatty acids .


Molecular Structure Analysis

Methyl palmoxirate has a molecular weight of 298.461 Da and a mono-isotopic mass of 298.250793 Da . The exact structure would require more specific information or a detailed spectroscopic analysis.

Scientific Research Applications

1. Impact on Exercise Capacity

Methyl palmoxirate, known for inhibiting long-chain fatty acid oxidation, has been examined for its effects on exercise capacity. In a study on rats, it was found that low doses of methyl palmoxirate did not significantly affect the ability to perform strenuous exercise. However, it slightly decreased the capacity for prolonged, moderately strenuous exercise, possibly due to a reduction in initial liver glycogen content, leading to hypoglycemia during prolonged exercise. This finding suggests that the liver is a major site of action for methyl palmoxirate at low dosages (Young et al., 1984).

2. Effect on Food Intake and Metabolism

Methyl palmoxirate has been shown to interact with metabolic control of food intake. Studies indicate that treatment with methyl palmoxirate alone can increase food intake in rats fed a high-fat diet. This response is associated with inhibition of fatty acid oxidation, suggesting a role for this process in controlling eating behavior. This finding provides evidence for a mechanism in controlling food intake that integrates signals generated by the metabolism of glucose and fatty acids (Friedman et al., 1986).

3. Pharmacokinetics in Rats and Humans

Research has explored the pharmacokinetics of methyl palmoxirate, particularly itspotential for studying brain lipid metabolism. Studies have found that methyl palmoxirate can be used to increase the incorporation of radiolabeled palmitic acid into brain lipids, facilitating the study of brain lipid metabolism in animals and potentially in humans through techniques like positron emission tomography (PET). This application is significant for understanding brain lipid dynamics in vivo (Chang et al., 1998).

4. Effects on Glucose Metabolism and Insulin Sensitivity

Methyl palmoxirate's role in glucose metabolism has been a subject of interest. For instance, its administration has shown to affect the turnover and oxidation of fatty acids in conscious dogs, suggesting a potential influence on systemic metabolic processes. These studies indicate that methyl palmoxirate could have implications for conditions related to glucose and lipid metabolism, such as diabetes and metabolic syndrome (Bailey et al., 1991).

5. Interaction with Other Metabolic Pathways

The effect of methyl palmoxirate on other metabolic pathways has been studied, including its impact on fatty acid oxidation in relation to food intake. For example, administration of methyl palmoxirate has been linked to changes in hepatic energy status and feeding behavior in rats. These findings suggest that alterations in fatty acid oxidation, particularly in the liver, can modulate feeding behavior by affecting hepatic energy production (Friedman et al., 1999).

Future Directions

The future directions of research on Methyl palmoxirate could involve further exploration of its mechanism of action, potential therapeutic uses, and effects on various biological pathways. Given its role as an inhibitor of a key metabolic enzyme, it may have potential applications in the treatment of metabolic disorders .

properties

IUPAC Name

methyl 2-tetradecyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSDZUNGAWCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918804
Record name Methyl 2-tetradecyloxirane-2-carboxylate
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Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl palmoxirate

CAS RN

69207-52-9, 92982-25-7
Record name Methyl palmoxirate
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Record name Methyl palmoxirate [USAN]
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Record name Methyl palmoxirate
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Record name Methyl 2-tetradecyloxirane-2-carboxylate
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Record name Methyl α-(epoxymethyl)palmitate
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Record name METHYL PALMOXIRATE
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Synthesis routes and methods

Procedure details

Lithium hydride (0.32 g, 0.040 m), paraformaldehyde (0.16 g, 0.0053 m), and methanol (0.32 g, 0.010 m) were heated together in 25 ml DMF at 30°-40° C. After 1 hour, methyl α-chloropalmitate (3.05 g, 0.010 m) was added; the remaining paraformaldehyde (0.16 g, 0.0053 m) was added in two portions. The reaction was worked up after 51/2 hours of heating. The reaction mixture was extracted with hexane; the hexane was washed with water and dried over Na2SO4. The mixture was filtered and stripped to a crystalline residue. The residue was recrystallized from methanol to give 2.49 g (83.5%) yield of methyl tetradecylglycidate (m.p. 47°-48° C., glc purity>99%).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
630
Citations
MCJ Chang, C Connolly, D Hill, AD Purdon… - Life sciences, 1998 - Elsevier
… Recent studies from our laboratory have shown that methyl palmoxirate (MEP), an inhibitor … an inhibitor of B-oxidation, methyl palmoxirate (MEP, McN-3716) (McNeil Pharmaceuticals, …
Number of citations: 5 www.sciencedirect.com
RW Tuman, GF Tutwiler, JM Joseph… - British Journal of …, 1988 - ncbi.nlm.nih.gov
… 3 Lower doses (0.7-2.0mgkg' daily) of methyl palmoxirate given … Repeated daily doses of methyl palmoxirate markedly … fatty acid oxidation inhibitor methyl palmoxirate, in the absence of …
Number of citations: 7 www.ncbi.nlm.nih.gov
GF Tutwiler, J Joseph, N Wallace - Biochemical pharmacology, 1985 - Elsevier
… Obviously, for any new oral hypoglycemic agent, such as methyl palmoxirate (MP), a similar … elevate blood glucose in fed or fasted rats that had been treated with methyl palmoxirate. …
Number of citations: 5 www.sciencedirect.com
GF Tutwiler, HJ Brentzel… - Proceedings of the …, 1985 - journals.sagepub.com
… after oral administration of methyl palmoxirate. Twenty-seven fasting rats were randomly assigned to three groups and orally dosed with vehicle or methyl palmoxirate at 0.5 or 10.0 mg/…
Number of citations: 59 journals.sagepub.com
JW Bailey, MD Jensen, JM Miles - Metabolism, 1991 - Elsevier
Methyl palmoxirate (MP) is a member of a class of hypoglycemic agents that inhibit fatty acid oxidation in vitro. The studies presented here were undertaken to determine the effects of …
Number of citations: 8 www.sciencedirect.com
MCJ Chang, S Wakabayashi, JM Bell - Neurochemical research, 1994 - Springer
… tion of [U-14C]palmitic acid into brain lipids, we administered methyl palmoxirate intravenously to rats, at various times, and examined its effect on the disposition of [U14C]PA in brain …
Number of citations: 17 link.springer.com
WH Dillmann - American Journal of Physiology …, 1985 - journals.physiology.org
… methyl palmoxirate, a potent inhibitor of long-chain fatty acid oxidation. Administration of 25 mg methyl palmoxirate l … + methyl palmoxirate rats 0.912 t 0.06 pmol Pi* mg protein-‘. min-‘). …
Number of citations: 43 journals.physiology.org
CC Horn, MI Friedman - Brain research, 1998 - Elsevier
Administration of methyl palmoxirate (MP), an inhibitor of fatty acid oxidation, stimulates eating behavior in rats. Fos immunohistochemistry was used to determine neural pathways that …
Number of citations: 41 www.sciencedirect.com
JL Garcia Ruano, AM Martin Castro… - The Journal of Organic …, 1994 - ACS Publications
… Methyl 2-tetradecyloxirane-2-carboxylate (1) (methyl palmoxirate) has been found to be a potent inhibitor of the fatty acid oxidation and a powerful hypoglicemic agent of several animal …
Number of citations: 42 pubs.acs.org
TC Kiorpes, D Hoerr, W Ho, LE Weaner… - Journal of Biological …, 1984 - Elsevier
Methyl-2-tetradecylglycidic acid (MeTDGA) has been hypothesized to inhibit fatty acid oxidation by irreversible, active site-directed inactivation of carnitine palmitoyltransferase A after …
Number of citations: 179 www.sciencedirect.com

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